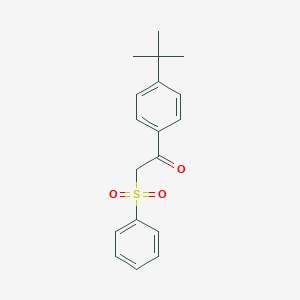
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBE is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-68°C.
作用机制
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone is not well understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of protein kinases such as c-Src and EGFR, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.
实验室实验的优点和局限性
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound is also soluble in organic solvents, which makes it compatible with various analytical techniques such as NMR, IR, and HPLC. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. In addition, this compound has not been extensively studied for its toxicity and safety profile.
未来方向
There are several future directions for the study of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone. One direction is to further investigate the mechanism of action of this compound and its potential as an inhibitor of protein kinases. Another direction is to study the toxicity and safety profile of this compound in animal models. This compound can also be studied for its potential as an anti-inflammatory and anti-angiogenic agent. In addition, this compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields of scientific research.
合成方法
The synthesis of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone involves the reaction of tert-butylbenzene with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is around 70-80%, and the purity of the product can be determined by various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has shown potential applications in various fields of scientific research such as medicinal chemistry, organic synthesis, and material science. This compound is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules. This compound has also been used as a starting material for the synthesis of other compounds such as sulfonamides and sulfones. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as an inhibitor of protein kinases. This compound has also been used in material science as a precursor for the synthesis of sulfonated polymers and as a cross-linking agent for polymeric materials.
属性
分子式 |
C18H20O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)15-11-9-14(10-12-15)17(19)13-22(20,21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
InChI 键 |
PFVSMUOUMZNZTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285499.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B285503.png)
![9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole](/img/structure/B285504.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
